molecular formula C17H21N3O B2963355 N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide CAS No. 1311733-43-3

N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide

Katalognummer B2963355
CAS-Nummer: 1311733-43-3
Molekulargewicht: 283.375
InChI-Schlüssel: WTUXSRQDZWXIAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide, also known as CMI-977 or apafant, is a small molecule antagonist of platelet-activating factor (PAF). PAF is a potent inflammatory mediator involved in numerous physiological and pathological processes, including inflammation, allergy, asthma, and sepsis.

Wirkmechanismus

N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide acts as a competitive antagonist of PAF by binding to its receptor on various cell types, including platelets, neutrophils, and endothelial cells. By blocking PAF signaling, N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide inhibits the release of inflammatory mediators, such as cytokines, chemokines, and leukotrienes, and reduces leukocyte recruitment and activation.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide has been shown to have various biochemical and physiological effects in animal models and human studies. These effects include reducing bronchoconstriction, airway hyperresponsiveness, and inflammation in asthma; improving survival and reducing organ dysfunction in sepsis and acute lung injury; and reducing pulmonary edema and lung injury in ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for PAF receptor, its ability to inhibit various PAF-mediated inflammatory responses, and its well-established synthesis method. However, N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide also has some limitations, such as its low solubility in water and its potential off-target effects on other receptors.

Zukünftige Richtungen

N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide has promising therapeutic potential for various inflammatory diseases, and further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. Some future directions for N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide research include developing more potent and selective PAF antagonists, investigating its effects on other disease models, such as chronic obstructive pulmonary disease and inflammatory bowel disease, and exploring its potential as a combination therapy with other anti-inflammatory drugs.

Synthesemethoden

N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide can be synthesized by reacting 1-cyano-3-methylbutylamine with 1H-indole-3-carboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. This reaction produces the intermediate 1-(1H-indol-3-yl)-3-methylbutylamine, which is then reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including asthma, sepsis, and acute lung injury. In animal models, N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide has been shown to reduce airway hyperresponsiveness, bronchoconstriction, and inflammation in asthma. Moreover, N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide has been shown to improve survival and reduce organ dysfunction in sepsis and acute lung injury models.

Eigenschaften

IUPAC Name

N-(1-cyano-3-methylbutyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12(2)9-14(10-18)20-17(21)8-7-13-11-19-16-6-4-3-5-15(13)16/h3-6,11-12,14,19H,7-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUXSRQDZWXIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.